5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is a useful research compound. Its molecular formula is C16H18BrClN2O6 and its molecular weight is 449.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is β-glucuronidase , an enzyme that hydrolyzes β-D-glucopyranosides . This enzyme is crucial in the metabolism of glucuronides, a family of carbohydrates.

Mode of Action

This compound acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it yields a magenta color . This color change is often used to detect the presence and activity of β-glucuronidase in various biological systems .

Biochemical Pathways

The action of this compound is involved in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to substances to increase their water solubility, aiding in their excretion from the body .

Result of Action

The cleavage of this compound by β-glucuronidase results in a magenta color change . This can be used to visually identify the presence and activity of β-glucuronidase in a sample . In a broader context, this can provide insights into the metabolic activity of a biological system.

Action Environment

The action of this compound is influenced by the environmental conditions of the biological system in which it is present. Factors such as pH, temperature, and the presence of other metabolites can affect the activity of β-glucuronidase and, consequently, the efficacy of this compound as a substrate . The compound’s stability could also be affected by these factors.

生物活性

5-Bromo-6-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide (BCG) is a chromogenic substrate primarily utilized in biochemical assays to detect enzymatic activities, particularly those involving N-acetyl-beta-D-glucosaminidase (NAG). This compound is significant in various biological and medical applications due to its ability to produce a colorimetric change upon enzymatic hydrolysis, facilitating the quantitative analysis of enzyme activity in biological samples.

Chemical Structure and Properties

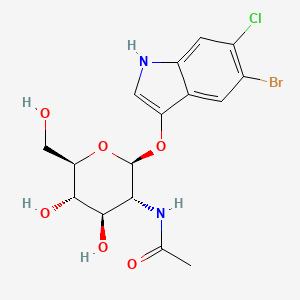

BCG is characterized by the following structural features:

- Indole Core : The compound contains a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring.

- Glycosidic Linkage : It incorporates an N-acetyl-beta-D-glucosaminide moiety, which is crucial for its function as a substrate for glycosidases.

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₃BrClN₂O₅ |

| Molecular Weight | 392.60 g/mol |

| CAS Number | 51384-51-1 |

BCG acts as a substrate for NAG, which cleaves the glycosidic bond in BCG, releasing a colored product (5-bromo-6-chloro-3-indoxyl). This reaction is part of the glycosaminoglycan degradation pathway and can be summarized as follows:

The resulting indole derivative exhibits chromogenic properties, allowing for visual detection and quantification of NAG activity.

Enzyme Activity Detection

BCG is predominantly used in histochemistry and cytochemistry for detecting NAG activity in various biological samples. The primary applications include:

- Diagnostic Assays : Utilized to assess specific glycosidase activities in clinical samples.

- Histochemical Staining : Employed to visualize enzyme activity in tissue sections, aiding in pathological studies.

Research Findings

Several studies have investigated the biological activity of BCG, highlighting its utility in various research contexts:

- Enzymatic Assays : BCG has been shown to facilitate the measurement of NAG activity in different biological matrices, including serum and tissue extracts. The colorimetric change allows for straightforward quantification using spectrophotometric methods.

- Comparative Studies : Research comparing BCG with other chromogenic substrates has demonstrated its superior sensitivity and specificity for NAG detection, making it a preferred choice in many laboratory settings .

- Potential Therapeutic Applications : While BCG itself does not exhibit inherent biological activity beyond serving as a substrate, understanding its interaction with NAG may lead to insights into metabolic disorders involving glycoprotein metabolism .

Case Study 1: Diagnostic Utility

In a clinical study assessing patients with suspected lysosomal storage disorders, BCG was used to measure serum NAG levels. Elevated levels were indicative of disease presence, demonstrating BCG's potential as a diagnostic tool .

Case Study 2: Histochemical Analysis

A histochemical analysis using BCG on tissue sections from patients with inflammatory conditions revealed localized NAG activity. The resulting colorimetric changes provided insights into the pathological processes involved, showcasing BCG's applicability in research .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFJDKFSKAEJGX-OXGONZEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5609-91-6 |

Source

|

| Record name | 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。